molecular formula C11H12BrClO2 B8279607 Benzyl 2-bromo-4-chlorobutyrate

Benzyl 2-bromo-4-chlorobutyrate

Cat. No. B8279607
M. Wt: 291.57 g/mol
InChI Key: JPKKKLZMTTXOCQ-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-4-chlorobutyrate is a useful research compound. Its molecular formula is C11H12BrClO2 and its molecular weight is 291.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-bromo-4-chlorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-bromo-4-chlorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

benzyl 2-bromo-4-chlorobutanoate

InChI

InChI=1S/C11H12BrClO2/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

JPKKKLZMTTXOCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heptanes (1.5 L) and calcium carbonate (150 g; 1.50 mol) were added to the distillation residue from step (a) above and benzyl alcohol (236.8 g; 2.19 mol) was added with stirring at 23-25° C. After stirring for 3.5 hours at 23-25° C., GC analysis indicated approximately 20% of unreacted acyl chloride. After additional stirring for 20 hours, approximately 10% of unreacted acyl chloride was estimated to be present by GC. The resultant mixture was filtered, and the filter cake was washed with heptanes (600 mL). Tetrahydrofuran (200 mL) and a 6% aqueous sodium hydrogen carbonate solution (400 mL) were added to the combined filtrates, and the mixture was stirred for 1 hour at room temperature. The aqueous phase (pH approximately 1) was separated and discarded. The organic phase was washed with water (400 mL) and concentrated at 60° C. under vacuum (down to 25 mmHg). GC analysis on the residue (497.7 g; 85% yield), indicated approximately 7% of unreacted acyl chloride. The hydrolysis of unreacted starting material was forced to completion by addition of further heptanes (1.52 L), tetrahydrofuran (150 mL) and 6% aqueous sodium hydrogen carbonate (600 mL). After stirring for 1 hour at room temperature, less than 1% unreacted acyl chloride was estimated to be present by GC. The aqueous phase (pH approximately 8) was separated and discarded. The organic phase was washed with water (200 mL) and concentrated at 65° C. under vacuum (down to 25 mmHg). This resulted in 418.1 g (72%) of crude title compound as a tea coloured residual oil.
[Compound]
Name
Heptanes
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
236.8 g
Type
reactant
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
heptanes
Quantity
1.52 L
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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